Cas no 14948-96-0 (p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside structure
14948-96-0 structure
Produktname:p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
CAS-Nr.:14948-96-0
MF:C14H18N2O8
MW:342.301324367523
MDL:MFCD00067360
CID:49978
PubChem ID:24897884

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Nitrophenyl-N-acetyl-beta-D-galactosaminide
    • p-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactoside
    • 4-Nitrophenyl N-acetyl-β-D-galactosaminide
    • N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
    • p-Nitrophenyl 2-Acet
    • p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside
    • 4-Nitrophenyl 2-AcetaMido-2-deoxy-beta-D-galactopyranoside
    • 4-Nitrophenyl 2-Acetamido-2-deoxy-β-<small>D<
    • 4-nitrophenyl N-acetyl-beta-D-galactosaminide
    • 4-Nitrophenyl-N-acetyl-β-D-galactosaminide
    • p-Nitrophenyl N-acetyl-beta-D-galactosaminide
    • small>-galactopyranoside
    • 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside
    • p-Nitrophenyl N-acetyl-β-D-galactosaminide
    • PNP-NAG
    • GalNAc1-PNP
    • GalNAc-beta-PNP
    • GALNAC1-BETA-PNP
    • PNP-BETA-D-GALNAC
    • N-((2S,3R,4R,5R,6R)
    • 4-Nitrophenyl N-acetyl-
    • -4,5-Dihydroxy-6-(hydroxymethyl)
    • P-Nitrophenyl-2-Acetamido-2-Deoxy
    • PNP N-ACETYL-BETA-D-GALACTOSAMINIDE
    • b-D-Galactopyranoside,4-nitrophenyl 2-(acetylamino)-2-deoxy-
    • DTXSID201265021
    • 4-Nitrophenyl-N-acetyl-
    • HY-137823
    • Q27104444
    • 4-Nitrophenyl N-acetyl-beta-D-galactosaminide, >=98%
    • N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
    • A-D-galactosaminide
    • A884269
    • SCHEMBL419344
    • beta-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-
    • NS00085684
    • EINECS 239-024-3
    • p-NITROPHENYL-N-ACETYL-beta-D-GALACTOSAMINIDE
    • AS-11169
    • 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
    • p-Nitrophenyl 2-acetamido-2-deoxy-?-D-galactopyranoside
    • 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside
    • CHEBI:38406
    • 14948-96-0
    • p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
    • MFCD00067360
    • 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside
    • 4-Nitrophenyl-N-acetyl-beta-D-galactosaminide, 4-Nitrophenyl-N-acetyl-beta-D-galactosamine
    • AKOS024464988
    • AMY41482
    • p-Nitrophenyl-N-acetyl-I(2)-D-galactosaminide
    • OMRLTNCLYHKQCK-RKQHYHRCSA-N
    • p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
    • MDL: MFCD00067360
    • Inchi: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
    • InChI-Schlüssel: OMRLTNCLYHKQCK-RKQHYHRCSA-N
    • Lächelt: CC(N[C@@H]1[C@@H](O)[C@@H](O)[C@H](O[C@H]1OC2=CC=C([N+]([O-])=O)C=C2)CO)=O

Berechnete Eigenschaften

  • Genaue Masse: 342.10600
  • Monoisotopenmasse: 342.106316
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 449
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: -0.4
  • Topologische Polaroberfläche: 151

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Dichte: 1.5100
  • Schmelzpunkt: 207°C(lit.)
  • Siedepunkt: 694.7±55.0 °C at 760 mmHg
  • Flammpunkt: 374.0±31.5 °C
  • Brechungsindex: 1.619
  • Löslichkeit: DMF: 50 mg/mL, clear, yellow-green
  • PSA: 154.07000
  • LogP: -0.16860
  • Löslichkeit: In DMF auflösen, 50mg/ml

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Sicherheitsinformationen

p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
391096-250MG
4-Nitrophenyl-N-acetyl-β-D-galactosaminide, 98%
14948-96-0 98%
250MG
¥ 1455 2022-04-26
Apollo Scientific
BIM1204-1g
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
14948-96-0
1g
£150.00 2025-02-19
eNovation Chemicals LLC
Y1226529-1g
N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
14948-96-0 95%
1g
$350 2024-06-03
TRC
N500010-25mg
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0
25mg
$ 170.00 2023-09-06
TRC
N500010-500mg
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0
500mg
$1057.00 2023-05-17
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XN7986-1g
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
14948-96-0 ≥98%
1g
¥4500元 2023-09-15
Chemenu
CM100353-5g
b-D-Galactopyranoside,4-nitrophenyl 2-(acetylamino)-2-deoxy-
14948-96-0 95%
5g
$609 2021-06-15
eNovation Chemicals LLC
D963316-250mg
ß-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-
14948-96-0 98%
250mg
$145 2024-06-08
Apollo Scientific
BIM1204-500mg
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
14948-96-0
500mg
£95.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-220984-250 mg
4-Nitrophenyl N-acetyl-β-D-galactosaminide,
14948-96-0
250MG
¥2,286.00 2023-07-10
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:14948-96-0)p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
A884269
Reinheit:99%
Menge:1g
Preis ($):228.0